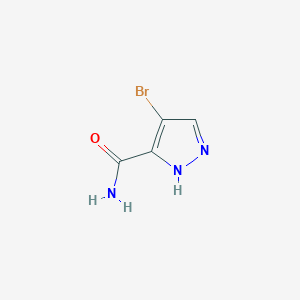

4-Bromo-1H-pyrazole-3-carboxamide

Beschreibung

Significance within the Pyrazole (B372694) Carboxamide Class

The pyrazole carboxamide scaffold is a well-established pharmacophore, meaning it is a molecular framework that is recognized by biological targets. ontosight.ai Compounds belonging to this class have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The introduction of a bromine atom to this scaffold, as seen in 4-Bromo-1H-pyrazole-3-carboxamide, can significantly influence the compound's lipophilicity and its ability to interact with biological targets. chemblink.com This halogenation can enhance the compound's potential as a lead structure in drug discovery programs. chemblink.com

Overview of Research Trajectories for Pyrazole Derivatives

Research into pyrazole derivatives is a burgeoning field, with scientists continuously exploring their vast potential. pharmajournal.netglobalresearchonline.net These compounds are investigated for a wide range of applications due to their diverse pharmacological activities. pharmajournal.netglobalresearchonline.netnih.gov Current research trajectories focus on several key areas:

Anticancer Agents: Many pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govmdpi.com Studies have shown that modifications to the pyrazole ring can enhance anticancer efficacy and selectivity. nih.govmdpi.com

Enzyme Inhibition: Pyrazole-based compounds are being explored as inhibitors of various enzymes, which play crucial roles in disease pathways. chemblink.comchemimpex.com

Agrochemicals: The unique structural features of pyrazole derivatives make them promising candidates for the development of new herbicides and fungicides. chemimpex.comchemimpex.com

Materials Science: Researchers are investigating the use of pyrazole derivatives in the creation of specialty polymers and other advanced materials. chemimpex.comchemimpex.com

Historical Context of Halogenated Pyrazoles in Chemical Sciences

The study of pyrazoles dates back to the late 19th century, with their synthesis first being reported by Ludwig Knorr in 1883. wikipedia.org The introduction of halogens, such as bromine, to the pyrazole ring has been a significant area of investigation. Halogenation can alter the electronic properties and reactivity of the pyrazole core, providing a versatile tool for synthetic chemists. globalresearchonline.net The synthesis of 4-bromopyrazole, for example, typically involves the controlled bromination of pyrazole. chemblink.com This process allows for the selective introduction of a bromine atom, creating a key intermediate for the synthesis of more complex molecules. chemblink.comjmcs.org.mx The development of various brominating agents has further facilitated the synthesis of a wide range of halogenated pyrazole derivatives. jmcs.org.mx

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 932-65-0 | guidechem.combiomall.in |

| Molecular Formula | C₄H₄BrN₃O | guidechem.com |

| Molecular Weight | 190 g/mol | guidechem.commyskinrecipes.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Topological Polar Surface Area | 71.8 Ų | guidechem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJPKNPBZYQCTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80634786 | |

| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-65-0 | |

| Record name | 4-Bromo-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80634786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 1h Pyrazole 3 Carboxamide

Direct Synthesis Approaches

The construction of 4-Bromo-1H-pyrazole-3-carboxamide can be achieved through two primary strategies: direct modification of a pre-existing pyrazole (B372694) ring or de novo synthesis of the substituted pyrazole core.

Bromination of Pyrazole-3-carboxamide

A straightforward approach to this compound involves the direct electrophilic bromination of 1H-pyrazole-3-carboxamide. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C4 position is generally the most reactive site for such substitutions in the absence of overwhelming steric or electronic directing effects from other substituents.

Various brominating agents can be employed for this transformation. A common and effective reagent is N-Bromosuccinimide (NBS), often used in a suitable organic solvent such as chloroform (B151607) or acetonitrile (B52724). The reaction typically proceeds at room temperature or with gentle heating to afford the desired 4-bromo derivative. Other brominating agents like elemental bromine (Br₂) in acetic acid or other polar solvents can also be utilized. The reaction conditions for the bromination of pyrazole derivatives are generally mild.

| Reagent | Solvent | Temperature | Typical Yield |

| N-Bromosuccinimide (NBS) | Acetonitrile | Room Temperature | Good to Excellent |

| Bromine (Br₂) | Acetic Acid | Room Temperature | Moderate to Good |

It is important to note that the reaction conditions should be carefully controlled to avoid over-bromination or side reactions, especially if other positions on the pyrazole ring are activated.

Cyclocondensation Reactions for Pyrazole Ring Formation

An alternative and highly versatile strategy for the synthesis of this compound is the construction of the pyrazole ring from acyclic precursors. This approach allows for the introduction of the bromo and carboxamide functionalities at specific positions from the outset. A common method involves the cyclocondensation of a hydrazine (B178648) derivative with a suitably substituted three-carbon synthon.

One such pathway could involve the reaction of a β-ketoester or a related dicarbonyl compound with hydrazine. For instance, a 2-bromo-1,3-dicarbonyl compound can react with hydrazine to form the 4-bromopyrazole ring. Subsequent modification of a functional group at the 3-position, such as an ester, into a carboxamide would yield the final product.

A more direct one-pot synthesis of 4-bromopyrazoles has been reported, which involves the reaction of 1,3-dicarbonyl compounds with arylhydrazines and a brominating agent like N-bromosaccharin in the presence of a catalyst such as silica (B1680970) gel supported sulfuric acid under solvent-free conditions. jmcs.org.mx While this specific example uses arylhydrazines, the principle can be adapted for the synthesis of N-unsubstituted pyrazoles.

Functional Group Interconversions at the Carboxamide Moiety

The carboxamide group of this compound is a key functional handle that can be either introduced from a precursor or transformed into other valuable functional groups.

Amidation Reactions from Pyrazole-3-carboxylic Acid Precursors

A prevalent method for the synthesis of this compound is the amidation of its corresponding carboxylic acid, 4-Bromo-1H-pyrazole-3-carboxylic acid. This precursor is commercially available or can be synthesized. nih.govbldpharm.com The conversion of the carboxylic acid to the primary carboxamide is a standard transformation in organic synthesis.

The process typically involves two steps. First, the carboxylic acid is activated. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as N-hydroxysuccinimide (NHS). The activated intermediate is then reacted with ammonia (B1221849) or an ammonia equivalent to furnish the desired carboxamide.

| Activation Method | Reagent(s) | Amide Formation Reagent |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Ammonia (NH₃) or Ammonium hydroxide (B78521) (NH₄OH) |

| Peptide Coupling | EDC/NHS, HATU, HOBt | Ammonia (NH₃) or Ammonium hydroxide (NH₄OH) |

Transformations to Other Carboxylic Acid Derivatives

The carboxamide functional group in this compound can be further manipulated to yield other important functional groups.

Hydrolysis to Carboxylic Acid: The carboxamide can be hydrolyzed back to the corresponding carboxylic acid, 4-Bromo-1H-pyrazole-3-carboxylic acid, under either acidic or basic conditions. organic-chemistry.org This reaction is often carried out by heating the carboxamide in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide. doi.orgorganic-chemistry.org

Dehydration to Nitrile: The primary carboxamide can be dehydrated to form the corresponding nitrile, 4-bromo-1H-pyrazole-3-carbonitrile. This transformation is typically achieved using dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

Reduction to Amine: The carboxamide group can be reduced to an amine, yielding (4-bromo-1H-pyrazol-3-yl)methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. More recent methods have also utilized titanium tetrachloride-catalyzed reduction with borane-ammonia. mdpi.com

Reactivity of the Bromine Substituent

The bromine atom at the C4 position of the pyrazole ring is a key site for further functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of the pyrazole scaffold.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the modification of aryl and heteroaryl halides. The bromine atom on the this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the 4-bromopyrazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.comlibretexts.orgwikipedia.orgyoutube.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C4 position.

Buchwald-Hartwig Amination: This is a powerful method for the formation of carbon-nitrogen bonds. researchgate.netnih.govresearchgate.netnih.govwikipedia.org The 4-bromopyrazole can be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a suitable base to yield 4-amino-1H-pyrazole-3-carboxamide derivatives.

Nucleophilic Aromatic Substitution: While less common for electron-rich pyrazoles, under certain conditions, particularly with strong nucleophiles or with activation of the pyrazole ring, nucleophilic substitution of the bromine atom may be possible. youtube.comyoutube.com

The reactivity of the bromine substituent makes this compound a highly valuable intermediate for the synthesis of a diverse library of pyrazole-based compounds with potential applications in various fields of chemical research.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) for Arylation

The bromine atom at the C4 position of the pyrazole ring is a prime handle for introducing aryl and heteroaryl substituents via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has been effectively employed for this purpose.

Research has demonstrated the successful Suzuki-Miyaura cross-coupling of 4-bromopyrazoles with various boronic acids to yield 4-arylpyrazoles. nih.gov For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with a range of aryl, heteroaryl, and styryl boronic acids has been achieved using a palladium catalyst, XPhos Pd G2, to produce the corresponding 4-substituted dinitropyrazoles. rsc.org These reactions are often compatible with various functional groups on the boronic acid partner, including both electron-rich and electron-deficient systems. rsc.org

In addition to traditional cross-coupling, direct C-H arylation has emerged as a powerful alternative. Studies on N-protected 4-bromopyrazoles have shown that palladium-catalyzed direct arylation can occur selectively at the C5 position without cleaving the C4-Br bond. rsc.orgrsc.org This chemoselective reaction is typically performed using a simple, phosphine-free catalytic system like palladium(II) acetate (B1210297) (Pd(OAc)₂) with a base such as potassium acetate (KOAc) in a solvent like dimethylacetamide (DMA). rsc.orgrsc.org This methodology allows for the introduction of an aryl group at C5, leaving the C4-bromo substituent available for subsequent transformations, thereby enabling a stepwise functionalization of the pyrazole core. rsc.org

The choice of the N-substituent on the pyrazole ring can influence the reactivity in these direct arylation reactions. For example, N-methyl and N-benzyl protected 4-bromopyrazoles have shown good reactivity, while N-phenyl substituted analogs may exhibit lower reactivity, potentially due to steric hindrance. rsc.org Unprotected NH-pyrazoles, however, can inhibit the reaction, possibly by coordinating to the palladium catalyst and poisoning it. rsc.org

Table 1: Examples of Palladium-Catalyzed Arylation of 4-Bromopyrazole Derivatives

| Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/Heteroaryl boronic acids | XPhos Pd G2 | 4-Aryl/Heteroaryl-3,5-dinitropyrazole | rsc.org |

| N-Protected 4-bromopyrazole | Aryl bromides | Pd(OAc)₂, KOAc, DMA | N-Protected 5-aryl-4-bromopyrazole | rsc.orgrsc.org |

Nucleophilic Substitution Reactions

The carbon-bromine bond at the C4 position of the pyrazole ring is susceptible to nucleophilic substitution, providing a pathway to a variety of functionalized pyrazoles. While direct nucleophilic aromatic substitution on electron-rich pyrazoles can be challenging, the presence of activating groups, such as a nitro group, significantly facilitates this transformation.

For example, in the compound 4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)benzamide, the bromo group can be readily displaced by various nucleophiles. This allows for the introduction of a range of functional groups at the C4 position. Common nucleophiles used in such reactions include azides (e.g., sodium azide) and thiols. The reduction of the nitro group to an amino group is another key transformation that can be performed on such substrates, further expanding the synthetic possibilities.

N-Substitution and Ring Modifications of the Pyrazole Core

The nitrogen atoms of the pyrazole ring offer another site for chemical modification. The NH group of this compound can be readily substituted to introduce a wide array of functional groups, which can modulate the compound's physical, chemical, and biological properties.

Alkylation and arylation of the pyrazole nitrogen are common transformations. For instance, N-methylation of 4-bromo-1H-pyrazole yields 4-bromo-1-methyl-1H-pyrazole. sigmaaldrich.com Similarly, N-benzylation and N-phenylation have been reported for related 4-bromopyrazole systems. rsc.org These N-substituents not only alter the properties of the molecule but can also play a crucial role in directing the regioselectivity of other reactions, such as the direct C-H arylation at the C5 position mentioned previously. rsc.org

Furthermore, the pyrazole ring itself can be part of a larger, fused heterocyclic system. For example, synthetic methods have been developed for 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester and its 6-bromo-substituted derivative. google.com These transformations involve the construction of a pyridine (B92270) ring fused to the pyrazole core, highlighting the utility of pyrazole derivatives in creating complex molecular architectures.

Stereochemical Considerations in Synthesis

The parent molecule, this compound, is achiral and therefore does not present stereochemical issues in its synthesis. However, stereochemistry becomes an important consideration when chiral centers are introduced into the molecule during subsequent synthetic transformations.

The introduction of a chiral substituent at the N1 position of the pyrazole ring is a common way to generate stereoisomers. If a racemic mixture of a chiral alkylating or arylating agent is used for the N-substitution, the product will be a mixture of diastereomers or enantiomers, respectively. Enantioselective synthesis would require the use of chiral reagents, catalysts, or starting materials.

Similarly, reactions at the carboxamide group or modifications that introduce a chiral center elsewhere in the molecule would necessitate stereochemical control to obtain a single stereoisomer. For instance, an enantioselective palladium-catalyzed C-H arylation of a related pyrazole, ethyl 1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylate, has been reported, utilizing a sophisticated chiral phosphine (B1218219) ligand to control the stereochemical outcome. academie-sciences.fr While this example does not directly involve this compound, it illustrates a strategy that could be adapted to control stereochemistry in the synthesis of its chiral derivatives.

Theoretical and Computational Studies of 4 Bromo 1h Pyrazole 3 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the molecular properties of 4-Bromo-1H-pyrazole-3-carboxamide. Current time information in Bangalore, IN.researchgate.net These computational methods are instrumental in understanding the molecule's electronic architecture and predicting its reactivity. Current time information in Bangalore, IN.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. For pyrazole (B372694) derivatives, DFT calculations are commonly used to determine key electronic parameters. researchgate.netjcsp.org.pk Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is associated with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. researchgate.net The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound based on Analogous Compounds

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates moderate electron-donating ability. |

| LUMO Energy | Relatively low | Suggests a capacity to accept electrons. |

| HOMO-LUMO Gap | Moderate | Implies good chemical stability. |

| Dipole Moment | Non-zero | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Note: This table is predictive and based on general principles of pyrazole chemistry and findings for related structures. Specific computational studies on this compound are required for precise data.

Reaction Mechanism Predictions for Synthetic Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. nih.gov For the synthesis of this compound, theoretical calculations can predict the most energetically favorable pathways. A common route to pyrazole-3-carboxamides involves the cyclocondensation of a β-ketoester derivative with a hydrazine (B178648), followed by amidation. nih.gov The bromination of the pyrazole ring is another key step.

Theoretical models can be employed to study the transition states and reaction intermediates of these synthetic steps. For instance, the Vilsmeier-Haack reaction, a method used to synthesize carboxaldehyde pyrazoles, involves complex intermediates whose structures and energies can be calculated. sigmaaldrich.com Similarly, the mechanism for the bromination of the pyrazole ring can be investigated to understand the regioselectivity and reaction kinetics.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule, such as this compound, might interact with a biological target, typically a protein. nih.gov These methods are fundamental in drug discovery and design. nih.gov

Ligand-Target Interaction Analysis

Molecular docking studies predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov The analysis of these interactions can reveal key binding modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov While specific docking studies on this compound are not extensively reported, research on similar pyrazole carboxamide derivatives as inhibitors of various enzymes, such as carbonic anhydrase, provides a framework for understanding potential interactions. nih.gov The carboxamide group is a common hydrogen bond donor and acceptor, and the pyrazole ring can participate in various non-covalent interactions. The bromine atom can also form halogen bonds, which are increasingly recognized for their importance in ligand-protein binding.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Active Site

| Interacting Group | Potential Interaction Type | Interacting Partner in Protein |

| Carboxamide -C=O | Hydrogen Bond Acceptor | Amino acid residues with -NH or -OH groups (e.g., Asn, Gln, Ser, Thr, Tyr) |

| Carboxamide -NH2 | Hydrogen Bond Donor | Amino acid residues with C=O or -OH groups (e.g., Asp, Glu, Ser) |

| Pyrazole Ring N-H | Hydrogen Bond Donor | Amino acid residues with C=O or -OH groups (e.g., Asp, Glu, Ser) |

| Pyrazole Ring N | Hydrogen Bond Acceptor | Amino acid residues with -NH or -OH groups (e.g., Asn, Gln, Ser, Thr, Tyr) |

| Bromo-substituent | Halogen Bond | Electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. |

| Aromatic Rings | π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

Conformational Analysis and Tautomerism

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. tandfonline.com Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms. The rotation around the single bond connecting the pyrazole ring and the carboxamide group is a key conformational variable.

Furthermore, 1H-pyrazoles can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net For a 3-substituted pyrazole, this results in 1H- and 2H-tautomers. The relative stability of these tautomers can be influenced by substituents and the surrounding environment (solvent). researchgate.net DFT calculations have been shown to be effective in predicting the predominant tautomer in different conditions. researchgate.net For 4-bromo-1H-pyrazoles, studies have indicated that the position of the bromine atom can influence the tautomeric equilibrium. researchgate.net

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. tandfonline.com For pyrazole derivatives, SAR studies have been instrumental in optimizing their therapeutic properties. tandfonline.com

While a specific SAR model for this compound is not available, general SAR principles for pyrazole-based inhibitors can be inferred. The pyrazole core often serves as a scaffold to which various functional groups are attached to modulate activity and selectivity. tandfonline.com QSAR (Quantitative Structure-Activity Relationship) models for pyrazole-4-carboxamide derivatives have highlighted the importance of certain descriptors, such as the count of specific atoms and bond types, in influencing their inhibitory activity. tandfonline.com These models suggest that modifications at different positions of the pyrazole ring and the carboxamide moiety can significantly impact the biological effect. The introduction of a bromine atom at the 4-position, for example, would be a key variable in any SAR study, affecting properties like lipophilicity and the potential for halogen bonding.

Computational Predictions of Pharmacological Profiles

In the realm of modern drug discovery and development, in silico methods are indispensable for the early-stage evaluation of potential drug candidates. These computational techniques allow for the prediction of a compound's pharmacological profile, including its pharmacokinetics and pharmacodynamics, without the immediate need for extensive and costly laboratory experiments. For this compound, while specific experimental data may be limited, its pharmacological characteristics can be theoretically assessed using a variety of computational models. These models leverage data from vast libraries of known compounds to predict the behavior of novel chemical entities.

The primary computational approaches used for this purpose include Quantitative Structure-Activity Relationship (QSAR) models, molecular docking simulations, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.comnih.govtandfonline.com Molecular docking predicts the preferred orientation of a molecule when bound to a specific protein target, providing insights into potential biological interactions. asianpubs.orgnih.govijpbs.com ADMET prediction estimates the likely pharmacokinetic and toxicity profile of a compound within a biological system. semanticscholar.orgajol.infojohnshopkins.edu

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

The ADMET profile of a drug candidate is a critical determinant of its clinical success. Computational tools can provide early warnings of potential liabilities, such as poor absorption or high toxicity. The predicted ADMET properties for this compound, based on established in silico models, are summarized in the table below. These predictions are derived from its chemical structure and comparison to databases of compounds with known properties.

| ADMET Parameter | Predicted Value/Classification | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight | 205.02 g/mol | Within the typical range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | 1.15 (Predicted) | Indicates moderate lipophilicity, favorable for cell membrane permeability. |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule of Five (≤5), suggesting good absorption. |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule of Five (≤10), suggesting good absorption. |

| Oral Bioavailability | Good (Predicted) | Suggests the compound is likely to be well-absorbed when administered orally. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Low (Predicted) | Indicates a lower likelihood of central nervous system side effects. |

| CYP450 2D6 Inhibition | Non-inhibitor (Predicted) | Low potential for drug-drug interactions involving this key metabolic enzyme. |

| Hepatotoxicity | Low Risk (Predicted) | Suggests a reduced likelihood of causing liver damage. nih.gov |

| AMES Mutagenicity | Non-mutagenic (Predicted) | Indicates a low probability of causing genetic mutations. nih.gov |

Predicted Bioactivity and Potential Biological Targets

The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. researchgate.net Computational molecular docking and bioactivity prediction algorithms can screen a compound against various biological targets to hypothesize its potential therapeutic applications. Based on structural similarity to other known active pyrazole derivatives, this compound is predicted to interact with several key protein families.

The predicted bioactivity profile suggests potential for this compound in therapeutic areas such as oncology and inflammatory diseases. For instance, pyrazole carboxamides have been investigated as inhibitors of kinases like Aurora A kinase and Epidermal Growth Factor Receptor (EGFR) kinase, which are crucial in cell cycle regulation and cancer progression. tandfonline.comnih.gov

| Potential Biological Target Class | Example Target | Predicted Activity/Binding Affinity | Therapeutic Relevance |

|---|---|---|---|

| Protein Kinases | Aurora A Kinase | Potential Inhibitor | Anticancer (Mitotic Regulation) tandfonline.comtandfonline.com |

| Protein Kinases | VEGFR-2 | Potential Inhibitor | Anticancer (Anti-angiogenesis) nih.gov |

| Proteases | Trypanosoma cruzi Cysteine Protease | Potential Inhibitor | Antiparasitic (Chagas Disease) nih.gov |

| Enzymes | Xanthine Oxidase | Potential Inhibitor | Gout, Antioxidant nih.gov |

| Enzymes | DNA Gyrase | Potential Inhibitor | Antibacterial asianpubs.orgresearchgate.net |

The in silico analysis presented here provides a foundational, theoretical framework for the pharmacological profile of this compound. These predictions highlight its potential as a drug-like molecule with possible applications in oncology and infectious diseases, warranting further investigation through experimental validation.

Biological and Pharmacological Activities of 4 Bromo 1h Pyrazole 3 Carboxamide and Its Derivatives

Antimicrobial Efficacy

Derivatives of pyrazole (B372694) carboxamide are significant in the search for new antimicrobial agents, demonstrating effectiveness against a range of pathogenic bacteria and fungi. japsonline.com The structural versatility of the pyrazole core allows for modifications that enhance its ability to combat drug-resistant microbes. nih.gov

Antibacterial Activity

The antibacterial potential of pyrazole carboxamide derivatives has been explored against both Gram-positive and Gram-negative bacteria. japsonline.com Research has shown that these compounds can be effective against various bacterial species, including those that have developed resistance to existing antibiotics.

The emergence of multi-drug resistant (MDR) and extensively drug-resistant (XDR) bacteria presents a critical global health challenge. ijpsjournal.com Scientists have investigated pyrazole derivatives as a potential solution to this growing problem.

One study focused on the synthesis of pyrazine (B50134) carboxamide derivatives, specifically N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide, and tested their efficacy against clinically isolated extensively drug-resistant Salmonella Typhi (XDR S. Typhi). ijpsjournal.com The World Health Organization has classified XDR S. Typhi as a "High Priority Pathogen". ijpsjournal.com In this study, one of the synthesized compounds, 5d , which incorporates the bromo-substituted phenyl moiety, demonstrated the most potent antibacterial activity against XDR S. Typhi, with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL and an inhibition zone of 17 mm at a concentration of 50 mg/mL. ijpsjournal.com

Other research into pyrazole amides has shown activity against different resistant strains. For instance, certain pyrazole-benzamide derivatives have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA). nih.gov One study identified a derivative, M5d (R= 4-Br, R1= 3-Cl), which exhibited a MIC of 6.25 µg/ml against MRSA. nih.gov While extensive research highlights the activity of bromo-pyrazole derivatives against various MDR pathogens like XDR S. Typhi and MRSA, specific studies detailing their efficacy against New Delhi metallo-beta-lactamase-1 (NDM-1) positive bacteria were not prominent in the reviewed literature.

Table 1: Antibacterial Activity of 4-Bromo-1H-pyrazole-3-carboxamide Derivatives Against Resistant Strains

| Compound/Derivative | Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Derivative 5d (N-(4-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazine-2-carboxamide) | XDR S. Typhi | MIC | 6.25 mg/mL | ijpsjournal.com |

| Derivative 5d | XDR S. Typhi | Zone of Inhibition (50 mg/mL) | 17 mm | ijpsjournal.com |

| Derivative M5d (R= 4-Br, R1= 3-Cl) | MRSA ATCC43300 | MIC | 6.25 µg/mL | nih.gov |

| Derivative M5b (R= 4-Br, R1= 4-CH3) | MRSA ATCC43300 | MIC | 12.5 µg/mL | nih.gov |

| Derivative M5b (R= 4-Br, R1= 4-CH3) | VRSA S 101 | MIC | 12.5 µg/mL | nih.gov |

Antifungal Activity

In addition to antibacterial properties, pyrazole carboxamides are recognized for their significant antifungal efficacy, particularly in agricultural applications against phytopathogenic fungi. sciencescholar.us Many commercial fungicides are based on the pyrazole carboxamide structure. sciencescholar.us

A study involving the synthesis of novel pyrazole carboxamide derivatives tested their in-vitro activity against four types of plant-pathogenic fungi. sciencescholar.us The results indicated that several of the synthesized compounds displayed noteworthy antifungal effects. sciencescholar.us Another research effort focused on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested them against seven phytopathogenic fungi. benthamdirect.com A specific derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) , showed higher antifungal activity against all seven tested fungi than the commercial fungicide boscalid. benthamdirect.com

Table 2: Antifungal Activity of Pyrazole Carboxamide Derivatives

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Isoxazole (B147169) pyrazole carboxylate 7ai | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL | sciencescholar.us |

| Compound 9m | Botrytis cinerea | Inhibition Rate (50 mg/L) | 96.3% | benthamdirect.com |

| Compound 9m | Sclerotinia sclerotiorum | Inhibition Rate (50 mg/L) | 92.6% | benthamdirect.com |

| Compound 9m | Fusarium graminearum | Inhibition Rate (50 mg/L) | 90.7% | benthamdirect.com |

Anti-inflammatory Properties

Pyrazole derivatives are well-established as potent anti-inflammatory agents. nih.govnih.gov The most famous example is Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, which is widely used to treat inflammation. nih.gov Research continues to explore new pyrazole-based compounds for improved anti-inflammatory effects. sciencescholar.usrjpbr.com

Modulation of Inflammatory Pathways

The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to modulate key inflammatory pathways. ijpsjournal.com The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which suppresses the production of inflammatory prostaglandins. nih.gov Pyrazole-containing compounds like Celecoxib are known for their selective inhibition of the COX-2 isozyme. nih.govnih.gov

Beyond COX inhibition, pyrazole derivatives can influence other inflammatory targets. Their tunable structure allows for the development of compounds that can engage multiple pathways, such as the suppression of pro-inflammatory cytokines and the inhibition of the 5-lipoxygenase (5-LOX) enzyme, which is involved in producing leukotrienes, another class of inflammatory mediators. ijpsjournal.comnih.gov Some studies also point to the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a mechanism of action. ijpsjournal.com This multi-targeted approach is a significant advantage in developing new anti-inflammatory therapies. ijpsjournal.com

Bradykinin (B550075) B1 Receptor Antagonism

The bradykinin B1 receptor is a target of interest in the development of treatments for inflammation and pain. While research is ongoing into various classes of compounds that can act as antagonists for this receptor, specific studies directly identifying this compound or its close derivatives as Bradykinin B1 receptor antagonists are not prominent in the available literature. However, the broader field of medicinal chemistry has explored related heterocyclic structures for this purpose. For instance, a novel class of human bradykinin B1 antagonists based on an isoxazole carboxamide structure has been developed and investigated. nih.gov

Anticancer and Antitumor Activities

Derivatives of this compound have demonstrated notable potential as anticancer agents, primarily through the inhibition of tumor growth and the induction of apoptosis, as well as through the inhibition of essential kinases involved in cancer progression.

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer therapies. Pyrazole derivatives have been shown to trigger this process in various cancer cell lines. For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were found to be effective inhibitors of Bcl-2, a key protein that regulates apoptosis. nih.gov By inhibiting Bcl-2, these compounds can activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, leading to cancer cell death. nih.gov

Studies on pyrazole derivatives have demonstrated their cytotoxic effects on triple-negative breast cancer cells (MDA-MB-468). waocp.orgwaocp.org One particular derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (compound 3f), exhibited significant dose- and time-dependent toxicity to these cancer cells. waocp.orgwaocp.org This compound was shown to provoke apoptosis by increasing the levels of reactive oxygen species (ROS) and enhancing the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. waocp.orgwaocp.org The pro-apoptotic activity of pyrazole derivatives is a promising avenue for the development of new cancer therapies. waocp.org

Furthermore, some pyrazole-carboxamide derivatives have been investigated for their interaction with DNA. nih.gov Certain derivatives have been shown to bind to the minor groove of DNA, potentially leading to conformational changes and cleavage of the DNA, which can inhibit tumor cell proliferation. nih.gov

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Mechanism of Action |

|---|---|---|---|

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple-Negative Breast Cancer) | 14.97 µM (24h), 6.45 µM (48h) | ROS Generation, Caspase-3 Activation |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7, A549, PC-3 | Not specified | Bcl-2 Inhibition, DNA Damage |

| 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) | Not specified | Not specified | DNA Minor Groove Binding |

Kinases are a family of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. waocp.org Pyrazole derivatives have emerged as a significant class of kinase inhibitors. nih.gov

A series of 1-H-pyrazole-3-carboxamide derivatives have been designed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key targets in acute myeloid leukemia (AML). nih.gov One such derivative, FN-1501, demonstrated potent inhibitory activity against FLT3, CDK2, CDK4, and CDK6 in the nanomolar range and induced tumor regression in animal models. nih.gov

Furthermore, 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated as selective CDK2 inhibitors. researchgate.net Cyclin-dependent kinases are pivotal in cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. researchgate.net

Table 2: Kinase Inhibition by Selected Pyrazole Derivatives

| Compound/Derivative | Target Kinase(s) | IC50 Value | Disease Target |

|---|---|---|---|

| FN-1501 | FLT3, CDK2, CDK4, CDK6 | Nanomolar range | Acute Myeloid Leukemia (AML) |

| 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives | CDK2 | Not specified | Cancer |

Other Investigated Biological Activities

Beyond their anticancer potential, derivatives of this compound have been explored for a range of other therapeutic applications.

Derivatives of pyrazole have shown promise as anti-parasitic agents. Studies have investigated their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov Structure-activity relationship (SAR) analysis of 1-aryl-1H-pyrazole-imidazoline derivatives revealed that substitutions with bromine, chlorine, and methyl groups at the para-position increased their potency. nih.gov One particular derivative, compound 3m, was highlighted for its effectiveness in a 3D microtissue model and its ability to prevent parasite recurrence in vitro. nih.gov

Additionally, 1-methyl-1H-pyrazole-5-carboxamide derivatives have been identified as potent anthelmintic agents, showing activity against parasitic nematodes like Haemonchus contortus. nih.gov

Table 3: Anti-parasitic Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Parasite | Activity |

|---|---|---|

| 1-aryl-1H-pyrazole-imidazoline derivatives (e.g., 3m) | Trypanosoma cruzi | Trypanocidal efficacy in 3D microtissue model |

| 1-methyl-1H-pyrazole-5-carboxamide derivatives | Haemonchus contortus | Inhibition of larval motility and development |

The antiviral properties of pyrazole derivatives have also been a subject of research. Certain pyrazole-carboxamide derivatives have been identified as inhibitors of the Hepatitis C virus (HCV). nih.gov These compounds have shown the ability to suppress HCV replication. nih.gov More recent research has also explored the potential of pyrazole derivatives bearing a hydroxyquinoline scaffold as antiviral agents against coronaviruses, including SARS-CoV-2. nih.gov These compounds demonstrated direct antiviral effects by deactivating the virus and inhibiting its replication within host cells. nih.gov

Derivatives of pyrazole have been identified as inhibitors of various enzymes, including alkaline phosphatase (ALP). A study on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated their potential as alkaline phosphatase inhibitors. nih.govresearchgate.net One of the synthesized compounds, 5d, was found to be a potent inhibitor with an IC50 value of 1.469 ± 0.02 µM. nih.govresearchgate.net Alkaline phosphatase is involved in various physiological processes, and its inhibition is a target for certain therapeutic interventions. nih.gov

Table 4: Alkaline Phosphatase Inhibition by a Pyrazine Carboxamide Derivative

| Compound/Derivative | Enzyme | IC50 Value |

|---|---|---|

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Alkaline Phosphatase | 1.469 ± 0.02 µM |

Medicinal Chemistry Applications of 4 Bromo 1h Pyrazole 3 Carboxamide

Scaffold Optimization for Drug Discovery

The 4-Bromo-1H-pyrazole-3-carboxamide core serves as an excellent starting point for scaffold optimization in drug discovery, particularly in the development of kinase inhibitors. The pyrazole (B372694) scaffold itself is a key feature in numerous FDA-approved kinase inhibitors. mdpi.com The bromine atom at the 4-position is particularly advantageous for optimization as it can be readily displaced or modified through various cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide array of substituents. mdpi.com This strategic modification enables the exploration of the chemical space around the core scaffold to enhance binding affinity and selectivity for the target protein.

For instance, in the design of inhibitors for kinases like cyclin-dependent kinases (CDKs) and fms-like tyrosine kinase 3 (FLT3), the incorporation of a pyrimidine-fused heterocycle at the 4-position of the pyrazole ring has been shown to be critical for inhibitory activity. nih.gov Starting with a 4-bromo precursor allows for the systematic introduction of various aryl or heteroaryl groups to probe the binding pocket of the kinase and establish a robust structure-activity relationship (SAR). QSAR studies on similar pyrazole-4-carboxamide derivatives have highlighted that the nature of substituents on the pyrazole ring significantly influences their inhibitory potency against kinases like Aurora A kinase. tandfonline.com

Design and Synthesis of Bioactive Analogs

The this compound scaffold is a versatile template for the design and synthesis of a wide range of bioactive analogs with potential therapeutic applications, including anticancer and antimicrobial agents. The carboxamide group at the 3-position can be readily functionalized with various amines to generate a library of derivatives with diverse physicochemical properties.

Several studies have demonstrated the synthesis of novel 1H-pyrazole-3-carboxamide derivatives with significant biological activities. For example, a series of 1H-pyrazole-3-carboxamide derivatives were synthesized and evaluated for their anticancer properties, with some compounds showing promising DNA-binding interactions. nih.gov While not directly starting from the 4-bromo analog, these studies provide a blueprint for how the this compound could be utilized. The bromine atom offers a handle for further diversification, potentially leading to analogs with enhanced potency and selectivity.

The general synthetic route to such analogs often involves the initial synthesis of the corresponding 4-bromo-1H-pyrazole-3-carboxylic acid, which is then activated and coupled with a desired amine. frontierspecialtychemicals.com This modular approach allows for the rapid generation of a multitude of analogs for biological screening. For instance, pyrazine (B50134) carboxamides have been synthesized via Suzuki coupling from a bromo-precursor, demonstrating potent antibacterial activity against extensively drug-resistant S. Typhi. mdpi.com

Table 1: Examples of Bioactive Pyrazole Carboxamide Analogs and their Activities

| Compound Class | Bioactivity | Key Structural Features |

| 1H-Pyrazole-3-carboxamides | Anticancer, DNA-binding | Varied substituents on the carboxamide nitrogen |

| Pyrazine Carboxamides | Antibacterial | Pyrazine ring introduced via Suzuki coupling |

| 1,3-Diphenyl-1H-pyrazole-4-carboxamides | Antiproliferative, MEK inhibition | Phenyl groups at N1 and C3, varied carboxamide |

| Aminopyrazole Derivatives | JNK3 Inhibition | Aminopyrazole core with urea (B33335) and other moieties |

This table is illustrative and based on the activities of related pyrazole carboxamide derivatives.

Prodrug Strategies involving this compound

Prodrug strategies are a valuable tool in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. While specific examples of prodrugs derived directly from this compound are not extensively reported in the literature, the inherent functionalities of the molecule make it a suitable candidate for such modifications.

The N-H of the pyrazole ring and the amide N-H can be functionalized to create prodrugs with altered solubility, permeability, or metabolic stability. For instance, a phosphate (B84403) group could be attached to the pyrazole nitrogen to enhance aqueous solubility, which is then cleaved in vivo by phosphatases to release the active drug. Similarly, the amide nitrogen could be part of a larger promoiety designed for targeted delivery. A study on Pt(IV) prodrugs incorporated 3-bromopyruvic acid as a ligand, demonstrating a dual mechanism of action. rsc.org This suggests the potential for incorporating bromo-functionalized moieties into prodrug design. The development of prodrugs for pyrazolo[3,4-d]pyrimidine-based inhibitors has also been explored to improve their aqueous solubility.

Fragment-Based Drug Design Initiatives

Fragment-based drug design (FBDD) is a powerful approach for identifying novel lead compounds by screening low-molecular-weight fragments that bind to a biological target. The this compound scaffold, with a molecular weight amenable to fragment screening, represents a potential starting point for FBDD campaigns.

The pyrazole core is a common motif in fragment libraries due to its ability to form key hydrogen bond interactions with protein targets. An NMR-based screen of a large fragment library led to the discovery of leads for the Receptor for Advanced Glycation End products (RAGE). nih.gov While not the exact compound, this highlights the utility of pyrazole-containing fragments. The bromine atom in this compound provides a defined vector for fragment growth or linking, where initial weak-binding hits can be optimized into more potent leads by synthetically elaborating from the bromine position. A fragment-based approach was successfully used to identify inhibitors of bromodomain-containing protein 4 (BRD4). nih.gov

Development as a Synthetic Intermediate for Novel Therapeutic Agents

One of the most significant applications of this compound is its role as a key synthetic intermediate in the preparation of more complex therapeutic agents. The corresponding carboxylic acid, 4-Bromo-1H-pyrazole-3-carboxylic acid, is commercially available and serves as a versatile precursor. frontierspecialtychemicals.com The conversion of the carboxylic acid to the carboxamide is a straightforward chemical transformation.

This intermediate is particularly valuable in the synthesis of kinase inhibitors. For example, the synthesis of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester and its 6-bromo substituted analog, which are key intermediates for various kinase inhibitors, has been reported. google.com The 4-bromo-pyrazole moiety can be a crucial building block in constructing such fused heterocyclic systems.

Furthermore, the bromine atom can be utilized in cross-coupling reactions to build molecular complexity. A notable example is the synthesis of FN-1501, a potent FLT3 and CDK inhibitor, which features a 1H-pyrazole-3-carboxamide core. nih.gov The synthesis of such molecules often involves the coupling of a substituted pyrazole with other heterocyclic systems, a reaction for which a 4-bromo-substituted pyrazole is an ideal starting material. The synthesis of JNK3 inhibitors has also been achieved through the Ullman coupling of a substituted pyrazole with various aryl halides, further demonstrating the utility of halogenated pyrazole intermediates. nih.gov

Patent Landscape and Intellectual Property Analysis for 4 Bromo 1h Pyrazole 3 Carboxamide

Review of Key Patent Applications

The patent literature reveals a significant number of applications for pyrazole-3-carboxamide derivatives, showcasing their versatility. These patents are filed by a range of entities, from large pharmaceutical corporations to specialized biotechnology companies and academic institutions. The core structure of pyrazole-3-carboxamide is frequently substituted at various positions to modulate its biological activity, and the inclusion of a bromine atom, as in 4-Bromo-1H-pyrazole-3-carboxamide, is a common strategy in medicinal chemistry to enhance potency and modify pharmacokinetic properties.

Key patent applications for related compounds can be categorized by their intended use:

Oncology: A substantial portion of patents focus on the use of pyrazole (B372694) carboxamide derivatives as kinase inhibitors for cancer therapy. These compounds are designed to target specific signaling pathways involved in tumor growth and proliferation.

Inflammatory Diseases: Several patents describe the use of pyrazole derivatives as modulators of inflammatory pathways. For instance, derivatives of 3-amido-5-substituted pyrazoles have been investigated as bradykinin (B550075) B1 receptor antagonists for the treatment of various inflammatory conditions.

Infectious Diseases: The patent landscape includes applications for pyrazole carboxamides as antimicrobial and antifungal agents. These compounds often work by inhibiting essential enzymes in pathogens.

Neurological Disorders: There is a growing interest in pyrazole derivatives for the treatment of neurological conditions. Patents in this area often target receptors and enzymes in the central nervous system.

Agriculture: Beyond therapeutic uses, pyrazole carboxamides are the subject of numerous patents in the agricultural sector, particularly as fungicides and herbicides.

A review of the assignees for these patents indicates a competitive landscape with major players including large pharmaceutical companies and agricultural science corporations.

Analysis of Patented Therapeutic Uses

The patented therapeutic applications for the broader class of pyrazole-3-carboxamide derivatives are diverse, underscoring the chemical scaffold's adaptability. While direct patent claims for this compound remain elusive in general searches, the therapeutic areas where its closely related analogs are patented provide a strong indication of its potential utility.

| Therapeutic Area | Target/Mechanism of Action | Examples of Patented Indications |

| Oncology | Kinase Inhibition (e.g., receptor tyrosine kinases, cyclin-dependent kinases) | Various solid tumors and hematological malignancies |

| Inflammatory Diseases | Bradykinin B1 Receptor Antagonism, Modulation of inflammatory mediators | Chronic pain, arthritis, inflammatory bowel disease |

| Infectious Diseases | Enzyme Inhibition in pathogens | Fungal infections in plants and humans, bacterial infections |

| Neurological Disorders | Cannabinoid Receptor Modulation, Serotonin Receptor Antagonism | Obesity, schizophrenia, pain, irritable bowel syndrome |

| Cardiovascular Diseases | Angiotensin II Receptor Antagonism | Hypertension, heart failure |

The data suggests that the core pyrazole-3-carboxamide structure is a privileged scaffold in drug discovery, capable of being modified to interact with a wide range of biological targets. The presence of the bromo substituent in this compound could enhance its activity against one or more of these targets, making it a valuable candidate for development in these therapeutic areas.

Emerging Patent Trends and Future Directions

The patent landscape for pyrazole carboxamides is continuously evolving, with several key trends emerging that will likely shape the future intellectual property surrounding compounds like this compound.

One significant trend is the development of highly specific and targeted therapies . Rather than broad-spectrum activity, newer patent applications are often focused on derivatives that selectively inhibit a single target or a specific isoform of an enzyme. This approach aims to improve efficacy and reduce off-target side effects. For example, recent patents in oncology focus on pyrazole carboxamides that target specific mutations in kinases, paving the way for personalized medicine.

Another emerging trend is the exploration of new therapeutic areas . While oncology and inflammation remain dominant fields, there is growing patent activity for pyrazole carboxamides in areas such as metabolic disorders, rare diseases, and neurodegenerative diseases. This expansion into new indications suggests that the full therapeutic potential of this class of compounds is still being uncovered.

Furthermore, there is an increasing focus on combination therapies . Recent patent filings often claim the use of pyrazole carboxamide derivatives in combination with other active agents. This strategy can lead to synergistic effects, overcome drug resistance, and improve treatment outcomes.

Finally, advancements in drug delivery and formulation are also reflected in the patent literature. Patents are being filed for novel formulations of pyrazole carboxamides that improve their solubility, bioavailability, and stability, thereby enhancing their therapeutic profile.

For this compound, these trends suggest that its future patent landscape will likely be characterized by claims for its use as a highly selective agent in targeted therapies, potentially in combination with other drugs, and in novel formulations for a growing range of diseases. As research continues, it is anticipated that more specific patent applications for this and related compounds will emerge, further defining its position within the broader intellectual property landscape of pyrazole derivatives.

Advanced Research Techniques and Methodologies Applied to 4 Bromo 1h Pyrazole 3 Carboxamide

Spectroscopic Characterization in Research

The definitive identification and structural elucidation of a synthesized compound like 4-Bromo-1H-pyrazole-3-carboxamide rely on a suite of spectroscopic techniques. Each method provides unique information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would identify the chemical environment of protons, while ¹³C NMR would characterize the carbon atoms. Although specific spectral data for this compound is not publicly available, data for closely related structures, such as 4-bromo-N-(3-chloro-4-fluorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide and 1H-pyrazole-3-carboxylic acid, provide expected signal patterns. spectrabase.comspectrabase.com The proton on the pyrazole (B372694) ring (C5-H) would likely appear as a singlet in the aromatic region of the spectrum. The protons of the amide group (-CONH₂) would present as a broad singlet, and the N-H proton of the pyrazole ring would also be observable, its chemical shift influenced by solvent and concentration.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, pyrazole-carboxamides exhibit distinct peaks for N-H stretching of the pyrazole ring and the amide group, typically in the range of 3200-3400 cm⁻¹. researchgate.netnih.gov A strong absorption corresponding to the C=O (carbonyl) stretch of the amide group would be prominent around 1660-1680 cm⁻¹. researchgate.net The C-Br stretching vibration would appear at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. For this compound, a key feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound. youtube.com High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula. nih.gov

X-ray Crystallography X-ray crystallography provides the most definitive structural evidence by mapping the precise arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself has not been reported, studies on the closely related 4-bromo-1H-pyrazole have been published. mdpi.comnih.goviucr.org These studies reveal that the pyrazole ring is planar and that intermolecular hydrogen bonding is a key feature of the crystal packing. mdpi.comiucr.org For this compound, X-ray analysis would confirm the planarity of the pyrazole ring, the conformation of the carboxamide group, and detail the intermolecular interactions, such as hydrogen bonds involving the amide and pyrazole N-H groups, which dictate the solid-state architecture.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations | Reference Moiety/Compound |

| ¹H NMR | Singlet for pyrazole C5-H; Broad singlet for -NH₂ protons; Broad singlet for pyrazole N-H proton. | 1H-pyrazole-3-carboxylic acid spectrabase.com |

| ¹³C NMR | Signals for pyrazole ring carbons (C3, C4, C5); Signal for amide carbonyl carbon. | Pyrazole-carboxamides nih.gov |

| IR Spectroscopy | N-H stretching (amide & pyrazole) ~3200-3400 cm⁻¹; C=O stretching (amide) ~1660-1680 cm⁻¹. | Pyrrole-2-carboxamide researchgate.net |

| Mass Spectrometry | Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio due to bromine isotopes. | Bromobenzene youtube.com |

| X-ray Crystallography | Planar pyrazole ring; Intermolecular hydrogen bonding via amide and pyrazole N-H groups. | 4-bromo-1H-pyrazole mdpi.comiucr.org |

Chromatographic and Separation Techniques for Purity and Analysis

Chromatographic methods are indispensable for the purification of synthesized compounds and for the analysis of their purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of pyrazole derivatives. A reversed-phase HPLC method, likely using a C18 column, would be employed to assess the purity of this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. doi.org By monitoring the elution profile with a UV detector, the presence of impurities can be identified and quantified. nih.gov

For purification, preparative HPLC is used to isolate the target compound from reaction byproducts or starting materials. The fractions corresponding to the main peak are collected, and the solvent is removed to yield the purified compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable during synthesis, allowing for the rapid identification of products and byproducts in a reaction mixture without prior isolation. nih.gov For this compound, LC-MS would confirm the mass of the eluted compound, verifying its identity. doi.orgbldpharm.com

Table 2: Chromatographic Methods for Analysis of Pyrazole Derivatives

| Technique | Purpose | Typical System Components |

| Analytical HPLC | Purity assessment | C18 column, Acetonitrile/Water gradient, UV detector |

| Preparative HPLC | Purification | Larger C18 column, Acetonitrile/Water gradient, Fraction collector |

| LC-MS | Identification | C18 column coupled to a mass spectrometer |

In Vitro and In Vivo Assay Development for Biological Evaluation

To explore the potential therapeutic applications of this compound, a variety of biological assays are employed. Research on similar pyrazole-carboxamide structures suggests a focus on anticancer properties. nih.govnih.govresearchgate.net

In Vitro Assays Initial biological screening is performed in vitro (in a controlled environment outside a living organism).

Antiproliferative Assays: The most common initial test is an antiproliferative assay, such as the MTT assay, to measure the compound's ability to inhibit the growth of cancer cell lines. acs.orgacs.org A range of human cancer cell lines, for example, from breast (MCF-7), colon (HCT-116), or liver (HepG2) cancer, would be treated with varying concentrations of the compound. acs.orgmui.ac.ir The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is then determined. nih.gov

Enzyme Inhibition Assays: Since many pyrazole derivatives are known to be kinase inhibitors, assays targeting specific enzymes like Cyclin-Dependent Kinases (CDKs) or Vascular Endothelial Growth Factor Receptor (VEGFR) would be relevant. nih.gov These assays measure the compound's ability to block the activity of enzymes that are crucial for cancer cell growth and survival.

Apoptosis and Cell Cycle Analysis: If a compound shows significant antiproliferative activity, further mechanistic studies are conducted. Flow cytometry can be used to determine if the compound induces apoptosis (programmed cell death) or causes cell cycle arrest at a specific phase (e.g., G2/M). acs.org

In Vivo Assays Promising results from in vitro studies can lead to in vivo testing (within a whole, living organism).

Xenograft Models: A common in vivo model for cancer research is the mouse xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and its effect on tumor growth is monitored over time. This provides crucial information on the compound's efficacy in a more complex biological system.

Table 3: Biological Evaluation Assays for Pyrazole-Carboxamide Derivatives

| Assay Type | Specific Assay | Purpose | Typical Measurement |

| In Vitro | MTT Assay | Measures cell viability/proliferation | IC₅₀ value nih.gov |

| In Vitro | Kinase Inhibition Assay | Measures inhibition of specific enzymes | IC₅₀ value against target enzyme (e.g., CDK2) nih.gov |

| In Vitro | Flow Cytometry | Analyzes cell cycle and apoptosis | Percentage of cells in different cycle phases; Percentage of apoptotic cells acs.org |

| In Vivo | Mouse Xenograft Model | Evaluates anti-tumor efficacy in a living animal | Reduction in tumor volume |

Advanced Microscopic Techniques for Cellular Interaction Studies

To visualize how this compound interacts with and distributes within cells, advanced microscopic techniques are essential.

Fluorescence Microscopy is a powerful tool for these studies. Many pyrazole derivatives possess intrinsic fluorescent properties or can be chemically tagged with a fluorophore. rsc.orgnih.gov This allows researchers to track the compound's journey into the cell. Live-cell imaging can reveal the rate of cellular uptake and the specific subcellular compartments where the compound accumulates, such as the nucleus or mitochondria. nih.govresearchgate.net For example, after incubating cancer cells with a fluorescent pyrazole derivative, microscopy can show whether the compound co-localizes with specific organelle stains, providing clues about its mechanism of action. nih.gov This technique is critical for understanding if the compound reaches its intended intracellular target.

Future Perspectives and Research Directions for 4 Bromo 1h Pyrazole 3 Carboxamide

Exploration of New Biological Targets

The foundational pyrazole (B372694) carboxamide scaffold is a well-established pharmacophore, known to interact with a wide array of biological targets. Future research on 4-Bromo-1H-pyrazole-3-carboxamide and its analogues is focused on moving beyond known interactions to identify and validate novel molecular targets. The versatility of the pyrazole ring allows for structural modifications that can fine-tune binding affinity and selectivity, opening doors to new therapeutic possibilities. nih.govnih.gov

Several promising areas are under investigation. Studies on related 1H-pyrazole-3-carboxamide derivatives have shown that these compounds can bind to the minor groove of DNA, suggesting that DNA itself may be a direct therapeutic target. researchgate.net This interaction can disrupt DNA conformation and has been shown to induce cleavage of supercoiled plasmid DNA, indicating a potential mechanism for anticancer activity. researchgate.net

Enzymes remain a primary focus for targeting. Pyrazole derivatives have been identified as potent inhibitors of a variety of kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. dntb.gov.ua Specific targets include Cyclin-Dependent Kinases (CDKs), such as CDK2, and Aurora kinases, inhibition of which can halt the cell cycle. researchgate.net Beyond cancer, pyrazole-carboxamides are being explored as inhibitors of carbonic anhydrase and metalloproteases like meprin α and β. nih.gov There is also significant interest in developing pyrazole-based inhibitors for targets like factor Xa for anticoagulant therapy and enzymes such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), HDAC (histone deacetylase), and PI3K/AKT for anticancer applications. nih.govresearchgate.net

The table below summarizes key biological targets being explored for pyrazole carboxamide derivatives.

| Target Class | Specific Target(s) | Potential Therapeutic Application | Key Findings |

| Nucleic Acids | DNA (Minor Groove) | Anticancer | Derivatives can bind to and alter DNA conformation, inducing cleavage. researchgate.net |

| Enzymes (Kinases) | CDK2, Aurora A/B, EGFR, VEGFR, PI3K/AKT | Anticancer | Inhibition of these kinases can disrupt the cell cycle and tumor growth signaling pathways. nih.govresearchgate.net |

| Enzymes (Other) | Carbonic Anhydrase, Meprins, Factor Xa, SDH | Various (e.g., Anticoagulant, Antifungal) | Derivatives show inhibitory activity against a broad range of enzymes. nih.govresearchgate.netnih.gov |

| Structural Proteins | Microtubules | Anticancer | Certain pyrazole compounds can interfere with microtubule formation, leading to mitotic arrest. mdpi.com |

Development of Targeted Delivery Systems

To maximize therapeutic efficacy and minimize potential systemic side effects, the development of targeted delivery systems for this compound is a critical research avenue. These systems aim to deliver the compound specifically to the site of action, such as a tumor, which can enhance potency and reduce the required dose. google.com

Nanotechnology offers a particularly promising approach. Nanoparticles can serve as therapeutic delivery systems that allow for both targeted delivery and controlled, sustained release of the active compound. google.com This can lower the frequency of administration and allow for the simultaneous delivery of multiple drugs for combination therapy. google.com Specific nanoparticle technologies being explored for delivering pyrazole-based compounds include:

Polymer-based nanoparticles: Systems like ionic gelled chitosan (B1678972) and self-assembled polyelectrolytes (e.g., γ-PGA/chitosan) are being investigated for their ability to encapsulate and deliver therapeutic agents. researchgate.netmdpi.com

Liposomes: These lipid-based vesicles are a clinically established method for drug delivery and are being considered for pyrazole derivatives. google.com

Mesoporous silica (B1680970): These materials can be modified to carry and release drug molecules in a targeted manner. researchgate.net

A patent application has specifically described the use of nanoparticle-based delivery systems for derivatives of this compound to achieve targeted delivery and controlled release. google.com

Combination Therapies involving this compound

The future of many targeted agents, including this compound, lies in their use as part of combination therapies. This strategy involves using the compound alongside other therapeutic agents to achieve a synergistic effect, overcome drug resistance, or target a disease through multiple mechanisms. nih.gov

In oncology, combining a targeted pyrazole derivative with conventional treatments is a key area of research. Preclinical studies have shown that novel pyrazole derivatives can enhance the cell-killing effect of γ-radiation, acting as radiosensitizers. thieme-connect.de This approach increases the efficacy of radiotherapy without a corresponding increase in toxicity to normal cells. thieme-connect.de The development of pyrazole inhibitors targeting specific kinases (like EGFR or VEGFR) naturally leads to their proposed use in combination with other anticancer agents to improve therapeutic outcomes. nih.gov

Beyond cancer, a patent for this compound derivatives outlines their potential use in combination with other inhibitors of the complement system, such as the C5 inhibitor eculizumab, for treating complement-mediated disorders. google.com This highlights the compound's potential application in immunology and inflammatory diseases.

Green Chemistry Approaches in Synthesis

A significant future direction in the chemical synthesis of this compound and related compounds is the adoption of green chemistry principles. The goal is to develop manufacturing processes that are more environmentally friendly, safer, and more efficient. Key areas of focus include the use of less hazardous solvents, recyclable catalysts, and milder reaction conditions.

Researchers are actively exploring methods that reduce the environmental impact of pyrazole synthesis. This includes:

Use of Aqueous Media: Performing reactions in water instead of traditional organic solvents is a cornerstone of green chemistry. Green protocols have been developed for synthesizing pyrazole derivatives, such as 5-aminopyrazole-4-carbonitriles, using catalysts like sodium p-toluenesulfonate (NaPTS) in aqueous media. mdpi.com

Recyclable Catalysts: The use of heterogeneous catalysts that can be easily recovered and reused minimizes waste and cost. One such system employs a recyclable CuO/ZrO2 catalyst for the synthesis of pyrazole-4-carbonitrile derivatives in water. researchgate.net

Alternative Solvents and Catalytic Systems: A homogenous catalytic system using FeCl3/PVP has been reported in a green solvent mixture of water and PEG-400. mdpi.com

Mild Reaction Conditions: A patent for a related compound highlights a synthesis method with advantages of mild reaction conditions and simple post-treatment, which aligns with green chemistry goals. researchgate.net

Translational Research and Clinical Potential

Translational research for this compound involves bridging the gap between preclinical discoveries and potential clinical applications. This pathway requires rigorous validation of the compound's mechanism of action, efficacy, and safety in relevant disease models. nih.govresearchgate.net

The broad biological activity of pyrazole carboxamides in areas like oncology and agriculture suggests significant clinical and commercial potential. nih.gov For instance, the discovery that derivatives can act as succinate (B1194679) dehydrogenase (SDH) inhibitors has led to their development as fungicides for crop protection. nih.gov

In medicine, while many pyrazole-based factor Xa inhibitors are in advanced clinical trials, no meprin inhibitors have yet entered the clinical phase, indicating the challenges in translating promising preclinical data. nih.govresearchgate.net The future clinical potential of this compound will depend on several factors:

Biomarker Discovery: Identifying which patients are most likely to respond to the drug.

Preclinical Validation: Demonstrating efficacy in advanced preclinical models that accurately mimic human disease.

Antibody-Drug Conjugates: One potential translational path is the development of antibody-drug conjugates that use the pyrazole molecule as a payload, thereby enhancing tumor targeting. nih.gov

The journey from a laboratory compound to a therapeutic or commercial product is long, but the diverse biological activities and amenability to chemical modification position this compound and its derivatives as compounds of significant future interest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-1H-pyrazole-3-carboxamide to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves bromination of pyrazole precursors followed by carboxamide functionalization. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C to minimize side reactions .

- Carboxamide Formation : React the brominated intermediate with ammonium chloride in the presence of a coupling agent (e.g., EDCI/HOBt) under nitrogen atmosphere .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol/water (80:20) to achieve >95% purity .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the pyrazole ring (δ 7.8–8.2 ppm for pyrazole protons) and carboxamide group (δ 165–170 ppm for carbonyl carbon) .

- IR Spectroscopy : Identify N–H stretching (3250–3350 cm⁻¹) and C=O absorption (1660–1680 cm⁻¹) .